![molecular formula C21H16O4 B15170032 (2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone CAS No. 878555-12-5](/img/structure/B15170032.png)
(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone is an organic compound that features a benzo[1,3]dioxole moiety and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone typically involves the condensation of benzo[1,3]dioxole carbaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[1,3]dioxole derivatives: Compounds with similar structures, such as those containing the benzo[1,3]dioxole moiety, often exhibit comparable properties and applications.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups also share similar chemical and biological activities.
Uniqueness
What sets (2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone apart is its unique combination of the benzo[1,3]dioxole and methoxyphenyl moieties, which can result in distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
878555-12-5 |
|---|---|
Fórmula molecular |
C21H16O4 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
[2-(1,3-benzodioxol-5-yl)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H16O4/c1-23-16-9-6-14(7-10-16)21(22)18-5-3-2-4-17(18)15-8-11-19-20(12-15)25-13-24-19/h2-12H,13H2,1H3 |
Clave InChI |
UQOJZGJTMHBAAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)
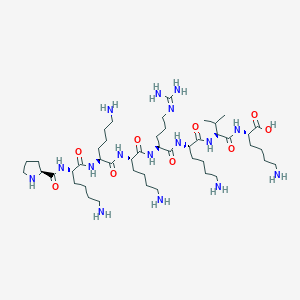
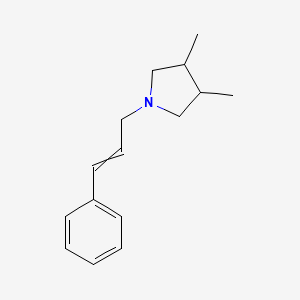
![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
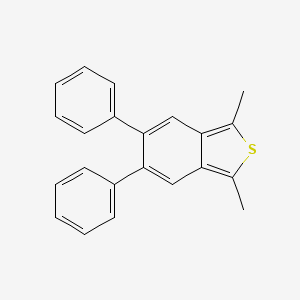

![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
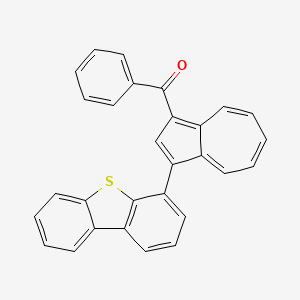

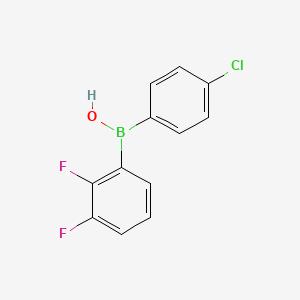

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
